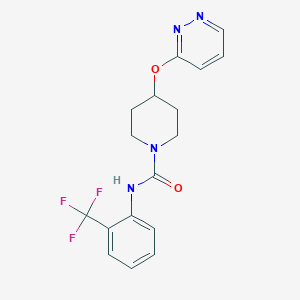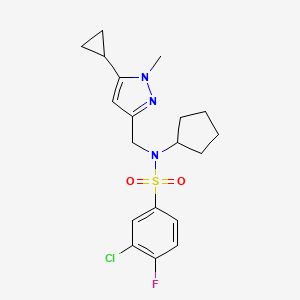![molecular formula C20H21N3O4S B2620134 N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 1421442-12-7](/img/structure/B2620134.png)
N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a thiophene ring and a pyrroloquinoline ring . These types of structures are often found in pharmaceuticals and other biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the thiophene ring could be introduced using a reaction known as a Paal-Knorr synthesis . The pyrroloquinoline ring could be formed via a multi-step process involving condensation and cyclization reactions .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The thiophene and pyrroloquinoline rings are aromatic, meaning they have a special stability due to delocalized electrons .Chemical Reactions Analysis
The types of reactions that this compound can undergo would depend on the specific functional groups present in the molecule. For example, the hydroxy groups might be involved in acid-base reactions, while the thiophene ring might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of multiple polar groups might make it soluble in polar solvents.Scientific Research Applications
Polymorphic Modifications and Crystal Packing
Polymorphic modifications of compounds related to the chemical structure have been studied for their strong diuretic properties, potentially offering new remedies for hypertension. The study of these modifications reveals differences in crystal packing, which could influence the compound's physical and chemical properties and its suitability for various applications (Shishkina et al., 2018).
Synthesis and Reactivity
The synthesis and reactivity of compounds incorporating thiophene and quinoline units, similar to the compound , have been explored, leading to the development of derivatives through various chemical reactions. These studies contribute to understanding the chemical behavior and potential applications of such compounds in medicinal chemistry and materials science (Aleksandrov et al., 2020).
Antimicrobial Activity
Compounds with pyrroloquinoline and sulfur substitutions have been synthesized and evaluated for their antimicrobial activity. Such studies are crucial for discovering new antimicrobial agents and understanding the structure-activity relationships that govern their efficacy (Es et al., 2005).
Multifunctional Receptor Antagonists
Research into bifunctional molecules that act as receptor antagonists and agonists reveals the potential for developing compounds with dual activities. These studies can lead to new therapeutic agents with novel mechanisms of action (Steinfeld et al., 2011).
Antitumor Activity
The synthesis and evaluation of novel derivatives for their antitumor activity highlight the potential of structurally complex compounds in cancer research. Identifying compounds with significant antitumor effects can guide the development of new cancer therapies (Nagarapu et al., 2011).
Mechanism of Action
Thiophene Derivatives
Thiophene derivatives are a class of compounds that have shown a wide range of therapeutic properties . They have been reported to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties . The thiophene ring system is a common feature in many pharmacologically active compounds .
Indole Derivatives
Indole derivatives are another class of compounds that have shown diverse biological activities. They have been reported to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3-hydroxy-3-thiophen-2-ylpropyl)-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c24-15(16-2-1-9-28-16)5-7-21-19(26)20(27)22-14-10-12-3-4-17(25)23-8-6-13(11-14)18(12)23/h1-2,9-11,15,24H,3-8H2,(H,21,26)(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRFWYBOPNSJKPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C(=O)NCCC(C4=CC=CS4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methylbenzo[d]thiazol-6-yl)-4-(methylthio)benzamide](/img/structure/B2620051.png)
![2-(3-methoxyphenyl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2620052.png)
![5-bromo-N-[(5-bromo-1H-indol-2-yl)methyl]-2-chloropyridine-3-carboxamide](/img/structure/B2620054.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3,4,5-triethoxybenzamide](/img/structure/B2620055.png)

![3-Amino-2-(3,4-dichlorobenzoyl)-4-(4-methoxyphenyl)-7,7-dimethyl-6,8-dihydrothieno[2,3-b]quinolin-5-one](/img/structure/B2620062.png)
![N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2620063.png)

![Methyl (E)-4-[(2,5-difluorophenyl)methyl-[(1,5-dimethylpyrazol-4-yl)methyl]amino]-4-oxobut-2-enoate](/img/structure/B2620065.png)

![4-((2-ethylpiperidin-1-yl)sulfonyl)-N'-(4-fluorobenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2620067.png)
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-carboxamide](/img/structure/B2620070.png)
![4-methyl-N-(2-(6-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2620071.png)
![2-[(Oxolan-2-ylmethyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B2620072.png)